N2-Methyl-4-nitro-1,2-benzenediamine-d3
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for N2-Methyl-4-nitro-1,2-benzenediamine-d3 is 4-nitro-N²-(trideuteriomethyl)benzene-1,2-diamine . This nomenclature reflects the substituents on the benzene ring:
- Two amine groups (-NH₂) at positions 1 and 2.
- A nitro group (-NO₂) at position 4.
- A trideuteriomethyl group (-CD₃) attached to the nitrogen at position 2.
The structural formula is C₇H₆D₃N₃O₂ , with a molecular weight of 170.18 g/mol (calculated from isotopic substitution). The benzene core is substituted as follows:
- Position 1 : Primary amine (-NH₂).
- Position 2 : Secondary amine bonded to a deuterated methyl group (-NH-CD₃).
- Position 4 : Nitro group (-NO₂).
A text-based structural representation is:
NH₂
│
NO₂─C₆H₃─N(H)(CD₃)
This configuration emphasizes the ortho-diamine arrangement and the isotopic labeling at the methyl site.
Isotopic Labeling Patterns and Deuteration Sites
The compound features three deuterium atoms exclusively on the methyl group attached to the nitrogen at position 2, denoted by the "-d3" suffix. Key isotopic characteristics include:
The deuteration alters vibrational modes in spectroscopic analyses, suppressing ¹H NMR signals for the methyl group while enhancing mass spectral resolution due to the distinct isotopic signature.
CAS Registry Number and Alternative Chemical Identifiers
CAS Registry Number :
Alternative Identifiers :
| Identifier Type | Value |
|---|---|
| SMILES | C([N]C1=C(C=C(C=C1)N+[O-])N)([2H])([2H])[2H] |
| InChI Key | NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
| Synonym | 2-Amino-5-(N-methyl-d3-amino)nitrobenzene |
| Linear Formula | C₇H₆D₃N₃O₂ |
Regulatory and Commercial Codes :
Properties
CAS No. |
1794752-35-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
170.186 |
IUPAC Name |
4-nitro-2-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI Key |
NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyms |
2-Amino-5-(N-methyl-d3-amino)nitrobenzene; |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves several steps. One common method includes the nitration of 1,2-diaminobenzene followed by methylation and subsequent deuteration. The reaction conditions typically involve the use of nitric acid for nitration, methyl iodide for methylation, and deuterated reagents for the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
N2-Methyl-4-nitro-1,2-benzenediamine-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is used extensively in scientific research, particularly in the field of proteomics. Its deuterated form makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses. Additionally, this compound is used in the synthesis of other complex molecules and in studies involving the mechanisms of enzyme reactions .
In biology and medicine, this compound is used to investigate the metabolic pathways of related compounds and to develop new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterated form of the compound allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Properties
Key Observations:
Deuterated vs. Non-Deuterated Analog The deuterated form exhibits a ~4.4% increase in molecular weight due to deuterium substitution, significantly altering its spectroscopic properties (e.g., distinct NMR peaks) . Both compounds share applications in research, but the deuterated variant is restricted to non-clinical studies due to regulatory constraints .
Comparison with N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine This compound features a diethylaminoethyl (-CH2CH2N(C2H5)2) substituent, increasing its molecular weight and solubility in organic solvents compared to this compound. It is primarily used as a pharmaceutical intermediate, highlighting the role of substituents in directing application pathways .
Comparison with 2-Methylbenzylamine
- A simpler benzylamine derivative with a methyl group at the 2-position. Its lower molecular weight (121.17 g/mol) and higher volatility (bp 196–197°C) make it suitable for small-molecule synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N2-Methyl-4-nitro-1,2-benzenediamine-d3, and how does deuterium labeling affect reaction efficiency?
- Methodology : The synthesis of aromatic diamines typically involves nitro reduction. For non-deuterated analogs, a common approach is using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours) to reduce nitro groups to amines . For deuterated versions, isotopic substitution (e.g., using deuterated solvents or precursors) must be integrated. Monitor reaction progress via TLC and adjust stoichiometry to account for isotopic effects on reaction kinetics. Post-synthesis, stabilize the product under inert conditions (e.g., N₂ atmosphere) due to amine oxidation risks .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how do deuterium atoms influence spectral interpretation?
- Methodology : Use a combination of NMR (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS). Deuterium incorporation will suppress ¹H NMR signals for labeled positions, while ²H NMR can confirm isotopic purity. For structural confirmation, compare IR spectra with non-deuterated analogs to identify shifts in N–H and C–D stretching frequencies. LC-MS with deuterium-specific columns can resolve isotopic impurities .
Q. How should researchers address instability issues during storage and handling of this compound?
- Methodology : Store the compound in amber vials under argon at –20°C to prevent photodegradation and oxidation. Conduct stability tests under varying conditions (temperature, humidity) using accelerated aging studies. For handling, use gloveboxes or Schlenk lines to minimize air exposure. Analytical methods like HPLC with UV-Vis detection can track degradation products .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence its reactivity in catalytic or photochemical studies?
- Methodology : Design comparative experiments using both deuterated and non-deuterated analogs. Measure rate constants (e.g., via UV-Vis kinetics or NMR line-shape analysis) for reactions like nitro-group reduction or amine alkylation. Calculate KIEs using the formula . For photochemical studies, track deuterium’s impact on excited-state lifetimes using time-resolved spectroscopy .
Q. What strategies resolve contradictory data in mechanistic studies involving this compound, such as unexpected byproducts or inconsistent isotopic labeling efficiency?
- Methodology :
- Byproduct Analysis : Use LC-MS/MS to identify side products. For example, incomplete deuteration may result from proton exchange during synthesis; mitigate this by using deuterated solvents (e.g., D₂O) and optimizing reaction pH .
- Isotopic Purity Validation : Cross-validate with ²H NMR and isotope-ratio mass spectrometry. If labeling efficiency is <95%, consider alternative deuterium sources (e.g., D₂ gas for catalytic deuteration) .
Q. How can computational modeling (e.g., DFT) predict the behavior of this compound in complex reaction systems, and what experimental validations are required?
- Methodology :
- Modeling : Simulate reaction pathways (e.g., nitro reduction or amine protonation) using Gaussian or ORCA software. Compare activation energies for deuterated vs. non-deuterated systems to predict KIEs.
- Validation : Correlate computational results with experimental kinetic data. For example, if DFT predicts a higher energy barrier for deuterated species, verify via Arrhenius plots of reaction rates at varying temperatures .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
